Cas no 111273-31-5 (1H-Pyrazole, 3-(4-phenoxyphenyl)-)
111273-31-5 structure
Product Name:1H-Pyrazole, 3-(4-phenoxyphenyl)-
CAS-nummer:111273-31-5
MF:C15H12N2O
MW:236.268583297729
CID:1197304
PubChem ID:2806138
Update Time:2025-04-20
1H-Pyrazole, 3-(4-phenoxyphenyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1H-Pyrazole, 3-(4-phenoxyphenyl)-
- 5-(4-phenoxyphenyl)-1H-pyrazole
- HMS2799J18
- 3-(4-Phenoxy-phenyl)-1H-pyrazole
- Oprea1_637414
- PD180941
- DS-016901
- IDI1_012683
- HMS1434K20
- DTXSID00384478
- BDBM50141064
- CHEMBL41864
- 111273-31-5
- MLS000851363
- SCHEMBL3364770
- SMR000457806
- Maybridge3_001296
- SGQSMRQYEPPNIA-UHFFFAOYSA-N
-
- Inchi: 1S/C15H12N2O/c1-2-4-13(5-3-1)18-14-8-6-12(7-9-14)15-10-11-16-17-15/h1-11H,(H,16,17)
- InChI-sleutel: SGQSMRQYEPPNIA-UHFFFAOYSA-N
- LACHT: O(C1C=CC=CC=1)C1C=CC(=CC=1)C1=CC=NN1
Berekende eigenschappen
- Exacte massa: 236.09506
- Monoisotopische massa: 236.094963011g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 3
- Complexiteit: 245
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.4
- Topologisch pooloppervlak: 37.9Ų
Experimentele eigenschappen
- PSA: 37.91
- LogboekP: 3.86900
1H-Pyrazole, 3-(4-phenoxyphenyl)- Gerelateerde literatuur
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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